Vorapaxar sulfate is a synthetic compound that acts as a potent and selective antagonist of the protease-activated receptor-1 (PAR-1). [] It plays a crucial role in scientific research, particularly in understanding platelet aggregation and exploring potential therapeutic interventions for thrombotic cardiovascular events. []
The synthesis of vorapaxar sulfate involves several steps, utilizing various chemical reactions to ensure high purity and yield. Two notable synthetic routes have been documented:
Vorapaxar sulfate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is , indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms.
3D structural analysis through computational methods can reveal binding affinities and conformational dynamics that are essential for understanding its mechanism of action at the molecular level .
Vorapaxar sulfate undergoes various chemical reactions during its synthesis and in biological systems:
The detailed reaction mechanisms involve careful control of temperature, concentration, and reaction time to optimize yields and minimize by-products .
Vorapaxar exerts its anticoagulant effects by selectively antagonizing PAR-1, a receptor on platelets activated by thrombin. This action inhibits platelet aggregation and thrombus formation:
Clinical studies have demonstrated that vorapaxar significantly reduces cardiovascular events in high-risk patients without increasing major bleeding risks compared to standard therapies .
Vorapaxar sulfate exhibits specific physical and chemical properties that are crucial for its pharmaceutical formulation:
These properties are essential for formulating effective dosage forms such as tablets or capsules .
Vorapaxar sulfate is primarily used in clinical settings for:
Ongoing research continues to explore additional therapeutic indications for vorapaxar beyond its current applications, highlighting its potential versatility in treating various cardiovascular conditions .
Vorapaxar sulfate (C₂₉H₃₅FN₂O₈S; MW 590.66 g/mol) is the sulfate salt of the selective protease-activated receptor-1 (PAR-1) antagonist vorapaxar [5] [10]. Its core structure retains the tricyclic himbacine-derived framework characterized by a fused naphthofuran system with seven stereocenters, imposing strict spatial constraints on biological activity [10]. The molecule features a fluorinated bipyridyl ethenyl side chain attached at C9, which adopts an (E)-configuration critical for high-affinity binding to PAR-1’s extracellular domain [6] [10]. Key functional groups include:
Table 1: Key Stereochemical Features of Vorapaxar Sulfate
Stereocenter | Configuration | Role in Bioactivity |
---|---|---|
C1 | R | Core rigidity |
C3a | R | PAR-1 binding pocket fit |
C6 | R | Carbamate orientation |
C9 | S | Side-chain positioning |
Sulfate salt formation significantly enhances the physicochemical profile of vorapaxar. The free base (log P ~5.0) exhibits poor aqueous solubility (<0.1 mg/mL), whereas the sulfate salt achieves >125 mg/mL solubility in DMSO, facilitating formulation [5] [6]. The sulfate counterion stabilizes the crystalline lattice via ionic bonding with the carbamate tertiary amine and hydrogen bonding with the lactone carbonyl [4]. Accelerated stability studies confirm the salt’s resilience under ICH guidelines:
Table 2: Stability Profile of Vorapaxar Sulfate
Condition | Stability Outcome | Primary Degradation Pathway |
---|---|---|
25°C/60% RH (1 month) | ≤0.5% impurities | None detected |
40°C/75% RH (1 month) | 1.2% total impurities | Lactone hydrolysis |
Photolysis (ICH Q1B) | Stable | N/A |
Vorapaxar’s synthesis originates from the natural alkaloid himbacine, which provides the chiral decahydronaphthofuran core. Key modifications involve:
Notably, the original Merck process employed toxic tributyltin hydride for the crucial formyl group installation from acid precursors, limiting scalability [4].
Industrial synthesis faces three key bottlenecks:
Table 3: Comparison of Industrial Synthetic Methods for Vorapaxar Sulfate
Synthetic Step | Original Method | Optimized Industrial Method | Improvement |
---|---|---|---|
Acid → Aldehyde | Pd/C + H₂ (66%) | Swern oxidation (82%) | Higher yield, no heavy metals |
Bu₃SnH/Pd(0) (10%) | PCC/silica gel (75%) | Non-toxic reagents | |
Ketone Reduction | NaBH₄/I₂ (CH₂Cl₂, 4:1 dr) | LiAlH(O^tBu)₃ (THF, 20:1 dr) | Enhanced stereocontrol |
Salt Formation | Ethanol recrystallization | Ethyl acetate/n-heptane anti-solvent | Higher purity (99.81%) |
Modern solutions include:
These advances address >80% of the original route’s limitations, enabling metric-ton production under current Good Manufacturing Practices (cGMP) [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1